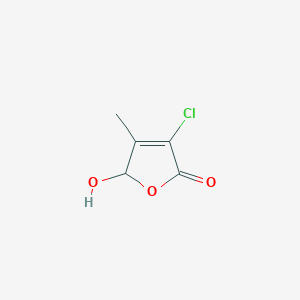
2,3-dibromo-7-iododibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2,3-dibromodibenzo-p-dioxin is a halogenated derivative of dibenzo-p-dioxin. This compound is characterized by the presence of iodine and bromine atoms attached to the dibenzo-p-dioxin core. It has the molecular formula C12H5Br2IO2 and a molecular weight of 467.88 g/mol. Dibenzo-p-dioxins are known for their environmental persistence and potential toxicological effects.
Preparation Methods
The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin typically involves halogenation reactions. One common method is the bromination of dibenzo-p-dioxin followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-Iodo-2,3-dibromodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound back to dibenzo-p-dioxin or other derivatives.
Substitution: Halogen atoms in 7-Iodo-2,3-dibromodibenzo-p-dioxin can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodo-2,3-dibromodibenzo-p-dioxin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halogenated dibenzo-p-dioxins and related compounds.
Biology: This compound serves as a probe to study the binding affinity of aryl hydrocarbon receptors in different species.
Medicine: Research into its potential toxicological effects helps in understanding the impact of halogenated dioxins on human health.
Industry: It may be used in the development of materials with specific properties, such as flame retardants or other specialized chemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it can modulate the expression of genes involved in xenobiotic metabolism and other cellular processes. The pathways involved include the activation of cytochrome P450 enzymes, leading to the metabolism of the compound and its potential toxic effects .
Comparison with Similar Compounds
7-Iodo-2,3-dibromodibenzo-p-dioxin can be compared with other halogenated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar in structure but with bromine atoms instead of iodine.
2,3,7,8-Tetrachlorodibenzofuran: A related compound with a similar toxicological profile.
The uniqueness of 7-Iodo-2,3-dibromodibenzo-p-dioxin lies in its specific halogenation pattern, which can influence its chemical reactivity and biological interactions.
Properties
CAS No. |
117333-18-3 |
|---|---|
Molecular Formula |
C12H5Br2IO2 |
Molecular Weight |
467.88 g/mol |
IUPAC Name |
2,3-dibromo-7-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |
InChI Key |
SGBICHSMBOYOFD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Canonical SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Key on ui other cas no. |
117333-18-3 |
Synonyms |
2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)



